molecular formula C12H16N6O2S B2484856 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034576-64-0

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2484856
CAS No.: 2034576-64-0
M. Wt: 308.36
InChI Key: ASTGUZMHJMQOCK-UHFFFAOYSA-N
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Description

The compound 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a specialized chemical reagent designed for advanced research and development applications. Its molecular structure integrates a 4-(dimethylamino)-6-methoxy-1,3,5-triazine heterocycle, a scaffold recognized in synthetic chemistry for its utility as a key intermediate in the construction of more complex molecules, particularly in the agrochemical sector . The functionalization of this core with a thiophene-urea moiety presents a unique hybrid structure, positioning this compound as a promising candidate for exploration in medicinal chemistry and materials science. The primary research value of this reagent lies in its potential as a building block for the synthesis of novel compounds. Researchers can investigate its incorporation into larger molecular frameworks or utilize it to develop new chemical entities for biological screening. The presence of the electron-donating dimethylamino and methoxy groups on the triazine ring can influence the electronic properties and reactivity of the molecule, while the thiophene and urea segments offer distinct hydrogen-bonding and polarity characteristics. This combination makes it a valuable tool for studying structure-activity relationships (SAR) in drug discovery programs or for developing new functional materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-18(2)10-14-8(15-12(17-10)20-3)7-13-11(19)16-9-5-4-6-21-9/h4-6H,7H2,1-3H3,(H2,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGUZMHJMQOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary components:

  • The triazine core (4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine.
  • The urea moiety linking the triazine to thiophen-2-yl.

A retrosynthetic approach suggests sequential functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by urea formation. The order of substitutions on the triazine is critical due to the decreasing reactivity of chlorine atoms after each substitution.

Synthesis of the Triazine Core

Stepwise Substitution on Cyanuric Chloride

Cyanuric chloride serves as the foundational scaffold due to its three reactive chlorine atoms, which allow for controlled substitutions under varying conditions.

Introduction of Dimethylamino Group

The first chlorine atom at the 4-position is replaced with dimethylamine under mild conditions (0–5°C in tetrahydrofuran), yielding 4-(dimethylamino)-2,6-dichloro-1,3,5-triazine. This step exploits the higher reactivity of the 4-position chlorine in polar aprotic solvents.

Methoxy Group Incorporation

The second chlorine at the 6-position is substituted with sodium methoxide in methanol at 40–50°C, producing 4-(dimethylamino)-6-methoxy-2-chloro-1,3,5-triazine. Elevated temperatures are necessary due to reduced reactivity after the first substitution.

Aminomethyl Functionalization

The final chlorine at the 2-position is replaced with a methylene amine group. This is achieved via a two-step process:

  • Chloromethylation : Reaction with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) introduces a chloromethyl group.
  • Amination : Treatment with aqueous ammonia converts the chloromethyl group to aminomethyl, yielding 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylamine.

Table 1: Triazine Core Synthesis Optimization

Step Reagent/Conditions Temperature Yield (%) Characterization (IR/NMR)
1 Dimethylamine, THF 0–5°C 85 ¹H NMR: δ 2.98 (s, 6H, N(CH₃)₂)
2 NaOMe, MeOH 40°C 78 IR: 1250 cm⁻¹ (C-O stretch)
3 MOMCl, ZnCl₂, followed by NH₃(aq) 60°C 65 ¹H NMR: δ 4.21 (s, 2H, CH₂NH₂)

Urea Linkage Formation

The urea bridge is constructed via coupling the triazine-methylamine with thiophen-2-yl isocyanate or through carbonyldiimidazole (CDI)-mediated reactions.

Isocyanate Route

Thiophen-2-yl isocyanate is prepared by treating thiophen-2-amine with bis(trichloromethyl) carbonate (BTC) in dichloromethane. Subsequent reaction with the triazine-methylamine forms the urea bond:

$$
\text{Triazine-CH₂NH₂} + \text{Thiophen-2-NCO} \rightarrow \text{Triazine-CH₂NHCONH-Thiophen-2-yl} + \text{HCl}
$$

Key Conditions :

  • Solvent: Anhydrous dichloromethane.
  • Temperature: Room temperature (20–25°C).
  • Yield: 70–75% after column chromatography (EtOAc/hexane).

CDI-Mediated Coupling

An alternative method avoids handling isocyanates by using CDI to activate the amine:

  • Imidazolide Formation : Triazine-methylamine reacts with CDI to generate an imidazolide intermediate.
  • Amine Coupling : Thiophen-2-amine attacks the electrophilic carbonyl, forming the urea.

Advantages :

  • Eliminates need for toxic isocyanates.
  • Higher functional group tolerance.

Table 2: Urea Formation Methods Compared

Method Reagents/Conditions Yield (%) Purity (HPLC)
Isocyanate Route BTC, DCM, rt 75 98%
CDI-Mediated CDI, THF, 60°C 82 99%

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • 1680 cm⁻¹ (C=O stretch of urea).
    • 1250 cm⁻¹ (C-O from methoxy).
  • ¹H NMR (DMSO-d₆) :
    • δ 2.98 (s, 6H, N(CH₃)₂).
    • δ 3.82 (s, 3H, OCH₃).
    • δ 6.95–7.45 (m, 3H, thiophene-H).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 185–187°C (decomposes).

Scale-Up and Industrial Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF are preferred for substitutions due to high solubility of intermediates.
  • Safety : Dichloromethane is avoided in large-scale processes due to toxicity; substituted with ethyl acetate.

Cost-Efficiency Analysis

  • CDI Method : Higher reagent cost but safer and fewer purification steps.
  • Isocyanate Route : Lower cost but requires stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with thiophene-2-yl isocyanate in organic solvents like dichloromethane or acetonitrile. The reaction may require catalysts to enhance yield and purity.

Chemistry

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical transformations:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The triazine ring can be reduced under specific conditions.
  • Substitution : The dimethylamino group can be substituted with other nucleophiles.

Medicine

This compound is being investigated for its potential as a pharmaceutical intermediate. Its mechanism of action involves interactions with molecular targets such as enzymes or receptors:

  • The triazine ring acts as a pharmacophore.
  • The thiophene ring enhances binding affinity through π-π interactions.
  • The urea moiety forms hydrogen bonds with target molecules.

Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant urease inhibitory activity, which is crucial in treating conditions like peptic ulcers and kidney stones .

Industry

In industrial applications, the compound is utilized in the synthesis of advanced materials with specific properties. Its versatility allows it to be employed in various formulations requiring enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can act as a pharmacophore, interacting with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Bioactivity

The compound’s key structural differentiators include the dimethylamino-methoxy-triazine core and the thiophen-2-yl-urea moiety. Below is a comparison with analogous triazine-urea derivatives:

Compound Name Triazine Substituents Urea Substituents Biological Target/Activity Key Reference
Target Compound 4-(Dimethylamino), 6-methoxy Thiophen-2-yl Hypothesized PI3K/mTOR inhibition N/A (inferred)
XIN-10 () 4-Morpholino, 6-(thiophen-2-yl) Phenyl-morpholino-triazine Dual PI3K/mTOR inhibitor
Gedatolisib () 4,6-Dimorpholino Biphenyl-urea Clinical PI3K/mTOR inhibitor
Compound 5 () 4-(Cyclohexylmethyl), 6-(fluorobenzyl) Phenyl-acetic acid Anticancer (unspecified)
1-(2-Oxaadamant-1-yl)-3-(triazinyl)urea () 4-Methylamino, 6-methyl Piperidinyl-2-oxaadamantyl Kinase inhibitor (unspecified)

Key Observations :

  • Thiophene vs.

Challenges :

  • The target compound’s methoxy group may require milder conditions compared to morpholino substitutions to avoid demethylation .
  • Thiophen-2-yl urea coupling may necessitate protecting-group strategies to prevent sulfur oxidation.
Stability and Degradation

Triazine-urea compounds are prone to hydrolysis and oxidation. For example:

  • Gedatolisib : Degrades via morpholine ring oxidation and N-demethylation in plasma, reducing bioavailability .
  • Target Compound: The methoxy group may confer greater hydrolytic stability compared to morpholino substituents but could undergo O-demethylation under acidic conditions.

Biological Activity

The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a novel organic molecule that exhibits significant potential in biological applications. Its unique structural features, including a triazine core and thiophene moiety, suggest various interactions with biological systems. This article aims to explore the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C15H19N5O3C_{15}H_{19}N_{5}O_{3} with a molecular weight of approximately 317.34 g/mol. The structure can be broken down into key components:

  • Triazine Core : Known for its stability and ability to interact with various biological targets.
  • Dimethylamino Group : Enhances solubility and potential interaction with receptors.
  • Thiophene Ring : Contributes to the compound's electronic properties and may influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Triazine Core : Utilizing appropriate precursors to synthesize the triazine structure.
  • Introduction of Dimethylamino and Methoxy Groups : These substitutions are critical for enhancing biological activity.
  • Urea Formation : The final step involves coupling the thiophene moiety with the urea linkage.

Biological Activity

Research on similar triazine derivatives indicates promising biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize findings relevant to the biological activity of this compound.

Anticancer Activity

Several studies have demonstrated that compounds with similar structures exhibit significant anticancer properties:

  • Mechanism of Action : Compounds often interact with key enzymes and receptors involved in cancer cell proliferation. For instance, triazine derivatives have shown inhibition of monoamine oxidase (MAO) activity, which is linked to various cancers .
CompoundIC50 (μM)Cancer Cell Line
Compound A< 5MCF7 (Breast)
Compound B< 3PC3 (Prostate)
Compound C< 20A549 (Lung)

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : Triazine-based compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Case Studies

  • Study on Triazine Derivatives : A series of triazine derivatives were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines. Some derivatives exhibited IC50 values lower than 5 μM against MCF7 and PC3 cell lines .
  • Antimicrobial Evaluation : Research indicated that certain triazine derivatives possess broad-spectrum antimicrobial activity, suggesting their utility in treating infections caused by resistant strains .

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